N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2-chloroethyl isocyanate with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea may involve the use of large-scale reactors and automated systems to control the reaction parameters. The starting materials are typically fed into the reactor in a continuous or batch process, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography. The final product is then isolated and purified using industrial-scale purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane at room temperature or under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium thiolate, or primary amines. The reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones
Reduction: Amines or thiols
Substitution: New derivatives with different functional groups
Scientific Research Applications
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. For example, the chloroethyl group can alkylate DNA, resulting in the disruption of DNA replication and transcription. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]thiourea: This compound has a thiourea moiety instead of a urea moiety, which can lead to different chemical and biological properties.
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate:
N-(2-Chloroethyl)-N’-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]amide: The presence of an amide group in this compound can influence its chemical stability and biological activity.
Properties
CAS No. |
54655-00-4 |
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Molecular Formula |
C6H9ClN4OS2 |
Molecular Weight |
252.7 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C6H9ClN4OS2/c1-13-6-11-10-5(14-6)9-4(12)8-3-2-7/h2-3H2,1H3,(H2,8,9,10,12) |
InChI Key |
XYBHEAMNUJKJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)NCCCl |
Origin of Product |
United States |
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